molecular formula C21H10Cl2F3NO2S2 B11681359 (5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

Cat. No.: B11681359
M. Wt: 500.3 g/mol
InChI Key: BXJQEAMAXHTLDC-VCHYOVAHSA-N
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Description

(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, a thiazolidinone ring, and multiple substituents, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dichlorophenylfuran-2-carbaldehyde with 3-(trifluoromethyl)phenylthiosemicarbazide under acidic conditions to form the intermediate. This intermediate then undergoes cyclization to form the final thiazolidinone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation or nitration can be performed using appropriate halogenating or nitrating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thioethers.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity

Biology

In biology, the compound is investigated for its potential as a bioactive molecule. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Medicine

In medicine, (5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5E)-5-(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
  • Ethyl acetoacetate

Uniqueness

Compared to similar compounds, (5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one stands out due to its unique combination of a furan ring and a thiazolidinone ring, along with the presence of dichlorophenyl and trifluoromethyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C21H10Cl2F3NO2S2

Molecular Weight

500.3 g/mol

IUPAC Name

(5E)-5-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H10Cl2F3NO2S2/c22-15-6-4-11(8-16(15)23)17-7-5-14(29-17)10-18-19(28)27(20(30)31-18)13-3-1-2-12(9-13)21(24,25)26/h1-10H/b18-10+

InChI Key

BXJQEAMAXHTLDC-VCHYOVAHSA-N

Isomeric SMILES

C1=CC(=CC(=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)/SC2=S)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)SC2=S)C(F)(F)F

Origin of Product

United States

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